![molecular formula C18H20F3N3OS B2776487 3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939888-73-0](/img/structure/B2776487.png)
3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Overview
Description
This compound is a derivative of tetrahydrothieno[2,3-b]quinoline, which is a bicyclic structure containing a thiophene ring fused with a quinoline. The compound has several functional groups including an amino group, a cyclopropyl group, an ethyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydrothieno[2,3-b]quinoline core, which is a bicyclic structure containing a thiophene ring fused with a quinoline. The compound also contains several functional groups attached to this core, including an amino group, a cyclopropyl group, an ethyl group, and a trifluoromethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and the tetrahydrothieno[2,3-b]quinoline core. For example, the presence of the trifluoromethyl group could influence the compound’s reactivity and stability .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
This compound could serve as a precursor for organoboron reagents used in Suzuki–Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis and pharmaceutical drug development . The presence of the trifluoromethyl group could enhance the reactivity and stability of the resulting organoboron compounds, making them suitable for cross-coupling applications.
Synthetic Building Blocks for Medicinal Chemistry
The thieno[2,3-b]quinoline moiety is structurally similar to many biologically active molecules, suggesting its use as a building block in medicinal chemistry. It could be incorporated into new compounds with potential anti-inflammatory and analgesic activities, as seen in other indole derivatives .
Catalytic Protodeboronation
The compound could be investigated for its role in catalytic protodeboronation of pinacol boronic esters. This process is crucial for the formal anti-Markovnikov hydromethylation of alkenes, which is a valuable transformation in the synthesis of complex organic molecules .
Development of New Borane Reagents
Given its structural features, this compound might be used to develop new borane reagents. These reagents are essential in various organic transformations, such as hydroboration, which is a key step in the synthesis of various organic compounds, including pharmaceuticals .
Organic Reaction Mechanism Studies
The unique structure of this compound, particularly the cyclopropyl and ethyl groups attached to the thienoquinoline core, could make it a subject of interest in studying reaction mechanisms. Researchers could explore how these substituents affect the reactivity and outcomes of organic reactions .
Future Directions
properties
IUPAC Name |
3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3OS/c1-2-8-3-6-11-10(7-8)13(18(19,20)21)12-14(22)15(26-17(12)24-11)16(25)23-9-4-5-9/h8-9H,2-7,22H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJZYBIIHWGHLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4CC4)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropyl-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
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